molecular formula C16H23N3O2S B2424538 N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 953223-98-8

N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2424538
CAS No.: 953223-98-8
M. Wt: 321.44
InChI Key: AGBZTYZZEYUPGG-UHFFFAOYSA-N
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Description

N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group with a methylthio substituent, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and phenyl components. One common route includes the reaction of 1-methylpiperidine with a suitable alkylating agent to introduce the methyl group. The phenyl component is then functionalized with a methylthio group through a nucleophilic substitution reaction. Finally, the two components are coupled using an oxalamide linkage, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenyl group may engage in hydrophobic interactions with proteins. The oxalamide linkage provides stability and rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-4-piperidinyl)piperazine
  • N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine

Uniqueness

N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and methylthio substituent differentiate it from other piperidine and phenyl derivatives, making it a valuable compound for specialized applications.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-19-9-7-12(8-10-19)11-17-15(20)16(21)18-13-5-3-4-6-14(13)22-2/h3-6,12H,7-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBZTYZZEYUPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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